N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine
Description
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine is a boronate ester-functionalized indole derivative. Its structure combines an indole core with a dimethylamine substituent at the 6-position and a pinacol boronate ester at the 4-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s reactivity.
Properties
CAS No. |
1352796-66-7 |
|---|---|
Molecular Formula |
C16H23BN2O2 |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine |
InChI |
InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-11(19(5)6)10-14-12(13)7-8-18-14/h7-10,18H,1-6H3 |
InChI Key |
SNQTVCNBYUKQFB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CN3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Overview
The synthesis of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-6-amine primarily involves the formation of the boronate ester functional group on the indole scaffold, followed by installation of the N,N-dimethylamino substituent at the 6-position of the indole ring. The key synthetic step is typically a palladium-catalyzed Suzuki–Miyaura cross-coupling reaction, which couples an indole-boronic acid or boronate ester with a suitable electrophilic partner.
Synthesis via Suzuki–Miyaura Cross-Coupling
A robust and well-optimized method for constructing the indole-boronate ester framework employs palladium catalysis with phosphine ligands and a suitable base in a biphasic solvent system. The general reaction scheme involves:
- Starting material: 6-bromoindole derivative or protected indole boronate ester.
- Catalyst: Palladium complexes such as Pd(dba)₂ or Pd(OAc)₂.
- Ligand: Phosphine ligands like Xantphos or XPhos.
- Base: Cesium carbonate (Cs₂CO₃).
- Solvent: A mixture of cyclopentyl methyl ether and water (CPME:H₂O) or toluene-water mixtures.
- Temperature: Typically 106–115 °C.
- Reaction time: Between 0.75 to 16 hours depending on conditions.
Table 1. Optimization of Suzuki–Miyaura Cross-Coupling Conditions for Indole Boronate Ester Formation
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Pd(dba)₂ (5%) | CyPF-tBu (10%) | 3 | Tol:H₂O (4:1) | 115 | 16 | Not reported | - |
| 2 | Pd(OAc)₂ (5%) | RuPhos (5%) | 3 | Tol:H₂O (4:1) | 115 | 16 | 76 | - |
| 7 | Pd(OAc)₂ (5%) | XPhos (5%) | 3 | Tol:H₂O (4:1) | 115 | 16 | 93 | - |
| 10 | Pd(dba)₂ (2.5%) | Xantphos (5%) | 3 | Tol:H₂O (4:1) | 115 | 1 | 99 | - |
| 13 | Pd(dba)₂ (2.5%) | Xantphos (5%) | 1 | CPME:H₂O (4:1) | 106 | 0.75 | 99 | 73 |
| 14 | Pd(dba)₂ (1%) | Xantphos (2%) | 1 | CPME:H₂O (4:1) | 106 | 16 | 90 | - |
Notes: CyPF-tBu = 1-dicyclohexylphosphino-2-di-tert-butylphosphinoethylferrocene; CPME = cyclopentyl methyl ether; dba = dibenzylideneacetone.
This data shows that the combination of Pd(dba)₂ and Xantphos ligand with cesium carbonate base in CPME-water solvent at 106 °C affords near-quantitative conversion in under 1 hour with isolated yields up to 73%.
Installation of the N,N-Dimethylamino Group
The N,N-dimethylamino substituent at the 6-position of the indole can be introduced via nucleophilic aromatic substitution or by palladium-catalyzed amination reactions (Buchwald–Hartwig amination). However, the literature indicates that direct Buchwald–Hartwig amination attempts on similar substrates were initially unsuccessful or gave modest conversion. Optimization of catalyst and ligand systems was necessary to achieve efficient amination.
Preparation of the Boronate Ester Intermediate
The pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group) is typically introduced by borylation of the corresponding aryl halide or via protection of boronic acids. For example, the reaction of arylboronic acids with pinacol under mild conditions yields the corresponding boronate esters. Elemental analysis confirms the purity of such intermediates (e.g., calculated and found values for C and H within 0.01%).
Detailed Reaction Procedure Example
A representative preparation of the target compound involves the following steps:
Preparation of Indole Boronate Ester:
- A 6-bromoindole derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base to form the 6-boronate ester indole.
Suzuki–Miyaura Cross-Coupling:
- The indole boronate ester is coupled with an appropriate electrophile (e.g., aryl halide) under Pd(dba)₂/Xantphos catalysis, cesium carbonate base, in CPME-water solvent at 106 °C for approximately 45 minutes.
Amination to Install N,N-Dimethylamino Group:
- The resulting intermediate undergoes palladium-catalyzed amination or nucleophilic substitution to introduce the N,N-dimethylamino group at the 6-position.
Purification and Characterization:
- The crude product is purified by standard chromatographic techniques. Elemental analysis and NMR spectroscopy confirm the structure and purity.
Analytical and Yield Data
- Elemental analysis for boronate ester intermediates matches calculated values closely (e.g., C 66.70%, H 8.18% calculated; C 66.69%, H 8.17% found).
- Yields for Suzuki–Miyaura cross-coupling steps reach up to 85% under optimized conditions.
- Conversion rates often exceed 90% with appropriate catalyst/ligand/base systems and solvent choices.
Summary of Key Findings
| Aspect | Details |
|---|---|
| Key Reaction Type | Palladium-catalyzed Suzuki–Miyaura cross-coupling |
| Catalyst | Pd(dba)₂ or Pd(OAc)₂ |
| Ligands | Xantphos, XPhos, RuPhos |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | Cyclopentyl methyl ether (CPME) with water or toluene-water mixtures |
| Temperature | 106–115 °C |
| Reaction Time | 0.75–16 hours (optimized conditions favor shorter times) |
| Conversion | Up to 99% |
| Isolated Yield | Up to 85% (cross-coupling step) |
| Amination Method | Buchwald–Hartwig amination or nucleophilic substitution (optimization required) |
| Purity Verification | Elemental analysis, NMR spectroscopy |
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an inert solvent like tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions. The reaction conditions vary depending on the nucleophile and the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis or as intermediates in the production of pharmaceuticals and other fine chemicals.
Scientific Research Applications
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine involves its ability to form stable complexes with various metal catalysts, such as palladium. This allows it to facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The boronic acid moiety in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the aryl halide substrate, leading to the formation of the desired product.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Boronate Esters
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 171364-78-6)
- Molecular Formula: C₁₄H₂₂BNO₂
- Key Features: Replaces the indole core with an aniline ring.
- Applications : Used as a Suzuki-Miyaura intermediate for biaryl synthesis .
(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin)
- Molecular Formula: C₂₄H₃₁BNO₂
- Key Features : Styryl-aniline backbone with a boronate ester. The extended π-conjugation enables fluorescence, making it a probe for hydrogen peroxide detection .
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-amine
Indole Derivatives with Alternative Substituents
N-((5-Substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine
- Key Features : Indole core modified with thiazole and methyleneamine groups. The absence of a boronate ester limits its utility in cross-coupling but enhances biological activity, such as antimicrobial or anticancer effects .
N-(3,4,5-Trimethoxyphenyl)-4-(3-nitro-4-methoxyphenyl)-1,3-thiazol-2-amine
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling : The target compound’s indole core enhances electron density at the boronate ester, accelerating Suzuki-Miyaura reactions compared to aniline derivatives .
Spectroscopic Properties : The indole NH group introduces distinct ¹H NMR shifts (~10–12 ppm) absent in aniline or naphthalene analogues, aiding structural identification .
Fluorescence Applications : Unlike DSTBPin, the target compound lacks extended conjugation, limiting fluorescence utility but maintaining focus on synthetic applications .
Biological Activity
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-6-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to a class of boron-containing heterocycles that are being explored for their therapeutic properties.
- Molecular Formula : CHBNO
- Molecular Weight : 279.143 g/mol
- CAS Number : 930596-20-6
- Density : 1.1 g/cm³
- Boiling Point : 416.9 °C at 760 mmHg
- Flash Point : 205.9 °C
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its potential as an anti-cancer agent and its interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit selective down-regulation of estrogen receptors (ERα and ERβ), which are crucial in the development of certain cancers, particularly breast cancer. The ability to modulate these receptors suggests a promising avenue for therapeutic intervention in hormone-dependent cancers .
The proposed mechanism involves the binding of this compound to estrogen receptors, leading to altered gene expression profiles that inhibit tumor growth. In vitro studies have shown that derivatives of indole compounds can induce apoptosis in cancer cell lines through pathways involving caspases and other apoptotic markers .
Study 1: Estrogen Receptor Modulation
A study published in Pharmaceutical Research examined the effects of various indole derivatives on estrogen receptor activity. It was found that N,N-Dimethyl derivatives significantly reduced ER-mediated transcriptional activity in MCF-7 breast cancer cells, indicating their potential as selective estrogen receptor modulators (SERMs) .
Study 2: Apoptosis Induction
In another investigation, the compound was tested against several cancer cell lines (including A549 lung cancer cells and MCF-7 breast cancer cells). The results demonstrated that treatment with the compound led to a dose-dependent increase in apoptotic cell death, as measured by flow cytometry and caspase activation assays. The study concluded that the compound could serve as a lead for further development into anti-cancer therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving Suzuki-Miyaura coupling or nucleophilic substitution. For example, analogous indole-boronate esters are synthesized using 1H-indole derivatives and pinacol boronic esters under reflux in ethanol or THF. Catalytic systems (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) are critical for cross-coupling efficiency. Yields vary with solvent polarity and temperature (e.g., 60–80% in ethanol at 80°C vs. 40–60% in THF at 60°C) . Table 1 : Optimization of Reaction Conditions
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | Pd(PPh₃)₄ | 75 |
| THF | 60 | Pd(dppf)Cl₂ | 58 |
| DMF | 100 | Pd(OAc)₂ | 40 |
Q. What spectroscopic techniques are used for structural characterization, and what key peaks confirm the boronate ester moiety?
- Methodological Answer :
- ¹H NMR : Peaks at δ 1.05 ppm (12H, pinacol methyl groups) and δ 6.8–7.2 ppm (indole aromatic protons) confirm the core structure.
- ¹³C NMR : Signals near 85 ppm (B-O-C) and 25 ppm (pinacol CH₃) validate the dioxaborolane ring.
- IR : B-O stretching at ~1350 cm⁻¹ .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s interaction with biological targets like the androgen receptor (AR)?
- Methodological Answer : Docking software (e.g., AutoDock Vina) predicts binding modes by analyzing hydrogen bonds, hydrophobic interactions, and binding energies. For AR, key residues (LEU704, GLY708) form hydrogen bonds with the boronate group, yielding docking scores of ~7.0 kcal/mol. MD simulations (GROMACS) assess stability over 100 ns trajectories . Table 2 : Docking Scores and Residue Interactions
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Androgen Receptor | -7.0 | LEU704, GLY708, LEU707 |
| Cytochrome P450 | -6.2 | PHE298, ARG105 |
Q. What strategies enhance the hydrolytic stability of the dioxaborolane group in aqueous media for in vitro assays?
- Methodological Answer :
Q. How should researchers resolve contradictions in reported antimicrobial activity data (e.g., MIC variations)?
- Methodological Answer : Discrepancies arise from differences in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), and compound purity (>95% recommended). Standardize testing using CLSI guidelines and validate with LC-MS to confirm stability during assays .
Key Considerations for Experimental Design
- Control Experiments : Include boronate-free analogs to distinguish target-specific effects from nonspecific interactions.
- Data Validation : Triplicate runs with statistical analysis (e.g., ANOVA) to address variability in bioactivity assays.
- Synthetic Reproducibility : Monitor reaction progress via TLC/HPLC and characterize intermediates to avoid side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
